Cas no 2137690-91-4 (ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate
- EN300-1105450
- 2137690-91-4
-
- インチ: 1S/C8H13BrN4O2/c1-3-5(6(14)15-4-2)13-7(9)11-8(10)12-13/h5H,3-4H2,1-2H3,(H2,10,12)
- InChIKey: HZEWUVUBLOJFQK-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1C(C(=O)OCC)CC
計算された属性
- せいみつぶんしりょう: 276.02219g/mol
- どういたいしつりょう: 276.02219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 83Ų
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105450-0.25g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
Enamine | EN300-1105450-1.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 1g |
$1315.0 | 2023-06-10 | ||
Enamine | EN300-1105450-10.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 10g |
$5652.0 | 2023-06-10 | ||
Enamine | EN300-1105450-5.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 5g |
$3812.0 | 2023-06-10 | ||
Enamine | EN300-1105450-0.1g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1105450-0.5g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
Enamine | EN300-1105450-10g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 10g |
$5652.0 | 2023-10-27 | |
Enamine | EN300-1105450-1g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 1g |
$1315.0 | 2023-10-27 | |
Enamine | EN300-1105450-0.05g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1105450-2.5g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 2.5g |
$2576.0 | 2023-10-27 |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoateに関する追加情報
Ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate: A Comprehensive Overview
Ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate (CAS No: 2137690-91-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and bromo groups, along with an ethyl ester moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug development and materials science.
The triazole ring is a key structural feature of this compound, known for its aromaticity and stability. The presence of the amino group (-NH₂) and the bromo group (-Br) introduces additional reactivity and selectivity to the molecule. These substituents can participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate as a precursor for the development of bioactive compounds. For instance, researchers have explored its role in the synthesis of novel antibiotics and anticancer agents. The bromo group in particular has been shown to enhance the pharmacokinetic properties of derivatives, such as improving bioavailability and reducing toxicity.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution reactions and coupling reactions. One common approach involves the reaction of an appropriate bromide with an amine derivative in the presence of a coupling agent. The use of microwave-assisted synthesis has also been reported to significantly accelerate the reaction process while maintaining high yields.
The ethyl ester moiety in ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yli)butanoate plays a crucial role in its solubility and stability. This group can be readily modified to introduce other functional groups or to prepare more complex molecules. For example, hydrolysis of the ester under acidic or basic conditions can yield the corresponding carboxylic acid derivative.
From an applications perspective, this compound has shown promise in various areas. In drug discovery, it has been used as a building block for constructing heterocyclic compounds with potential therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and catalysis.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns. These findings have been instrumental in guiding experimental efforts to optimize its synthesis and explore new applications.
In conclusion, ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-yli)butanoate (CAS No: 2137690–9–4) is a multifaceted compound with significant potential across diverse fields. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative chemical entities with practical applications.
2137690-91-4 (ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate) 関連製品
- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)
- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2135640-93-4((+)-JNJ-A07)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 1849398-59-9(2-Ethoxy-3,4-dimethylpentan-1-amine)
- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)
- 2445794-49-8(2-chloro-N-2-(hydroxymethyl)adamantan-2-ylacetamide)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)



